2-Fluorobenzyl Methyl Sulfide (CAS 155853-27-3): Molecular Structure, Synthesis, and Applications in Drug Development
2-Fluorobenzyl Methyl Sulfide (CAS 155853-27-3): Molecular Structure, Synthesis, and Applications in Drug Development
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Integrating Analytical Data
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Executive Summary
In modern medicinal chemistry and organic synthesis, fluorinated thioethers serve as critical building blocks for developing metabolically stable pharmacophores. 2-Fluorobenzyl methyl sulfide (CAS: 155853-27-3) is a highly versatile intermediate utilized in the synthesis of chiral sulfoxides, sulfones, and complex active pharmaceutical ingredients (APIs) [1.1]. As a Senior Application Scientist, I have structured this technical guide to provide researchers with a comprehensive understanding of its physicochemical properties, self-validating synthetic protocols, and downstream transformations.
Physicochemical Profiling & Structural Analysis
The strategic placement of a fluorine atom at the ortho position of the benzyl ring fundamentally alters the electronic landscape of the molecule. Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which subtly decreases the electron density at the benzylic carbon. This effect enhances the metabolic stability of the benzylic position against cytochrome P450-mediated hydroxylation, a common liability in drug development.
Quantitative Physicochemical Data
All quantitative data is summarized below for rapid reference during experimental design[1][2].
| Property | Value | Scientific Implication |
| CAS Number | 155853-27-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C8H9FS | Defines stoichiometry for reaction equivalents. |
| Molecular Weight | 156.22 g/mol | Used for precise molarity calculations in synthesis. |
| Boiling Point | ~200.2 °C (Predicted) | Indicates low volatility; safe for standard reflux conditions. |
| Density | ~1.112 g/cm³ | Heavier than water; relevant for phase separation in extractions. |
| Physical State | Liquid (at 25 °C) | Requires volumetric or mass-based transfer via syringe. |
Synthetic Methodologies & Mechanistic Pathways
The most efficient and scalable route to synthesize 2-fluorobenzyl methyl sulfide is via a bimolecular nucleophilic substitution (S_N2) reaction between a 2-fluorobenzyl halide and sodium methanethiolate (NaSMe).
Causality in Experimental Design
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Solvent Selection: Anhydrous Dimethylformamide (DMF) is chosen because its polar aprotic nature poorly solvates the methanethiolate anion, leaving it "naked" and highly nucleophilic.
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Atmospheric Control: A nitrogen (N₂) atmosphere is mandatory. Thiolate salts are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen.
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Temperature Control: The S_N2 reaction is exothermic. Initiating the reaction at 0 °C prevents thermal degradation and suppresses competitive elimination pathways.
Protocol 1: S_N2 Thioetherification Workflow
Step 1: Preparation of the Electrophile Solution
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Charge a flame-dried, N₂-purged round-bottom flask with 2-fluorobenzyl bromide (1.0 equiv, 10 mmol).
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Dissolve in 20 mL of anhydrous DMF.
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Validation: Ensure the solution is completely clear. Any cloudiness indicates moisture contamination, which will lead to the hydrolysis of the bromide into 2-fluorobenzyl alcohol.
Step 2: Nucleophilic Addition
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Cool the reaction vessel to 0 °C using an ice-water bath.
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Add sodium methanethiolate (1.1 equiv, 11 mmol) in three equal portions over 15 minutes.
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Validation: A slight color change (often pale yellow) and a mild exotherm confirm the active displacement of the bromide leaving group.
Step 3: Maturation and Quenching
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Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2 hours.
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Quench the reaction by slowly adding 30 mL of deionized water.
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Causality: Water neutralizes any unreacted thiolate and drastically increases the polarity of the solvent system, forcing the highly hydrophobic 2-fluorobenzyl methyl sulfide to crash out or phase-separate, facilitating extraction.
Step 4: Extraction and Purification
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Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).
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Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF.
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Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target sulfide.
Figure 1: S_N2 synthetic workflow for 2-fluorobenzyl methyl sulfide via thioetherification.
Downstream Transformations: Selective Sulfoxidation
In drug discovery, thioethers are frequently oxidized to chiral sulfoxides, which serve as potent, stereospecific pharmacophores. The primary challenge in this transformation is avoiding over-oxidation to the corresponding sulfone.
Protocol 2: Selective Photochemical Oxidation
Recent advancements have demonstrated that sulfides can be highly selectively oxidized to sulfoxides using Trichloroacetonitrile (CCl₃CN) and methanol under UV light (395–400 nm)[3].
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Mechanism: This is a photoexcited radical process. CCl₃CN acts as the oxygen transfer mediator in open air.
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Advantage: It completely prevents over-oxidation to the sulfone, operating under clean, mild conditions without heavy metal catalysts[3].
Protocol 3: Biocatalytic Asymmetric Sulfoxidation
For enantiopure applications, biocatalysis is preferred. Enzymes such as Polycyclic Ketone Monooxygenase (PockeMO) or whole-cell cultures of Rhodococcus erythropolis can catalyze the asymmetric oxidation of benzyl methyl sulfides to yield highly enantioenriched (R)- or (S)-sulfoxides[4][5].
Figure 2: Selective sulfoxidation pathway highlighting biocatalytic and photochemical routes.
Analytical Characterization (NMR & IR)
To validate the structural integrity of the synthesized 2-fluorobenzyl methyl sulfide, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized. The presence of the spin-1/2 fluorine atom introduces characteristic carbon-fluorine (C-F) coupling in the ¹³C spectrum.
¹H NMR (400 MHz, CDCl₃):
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δ 2.05 (s, 3H): S-CH₃ protons. The singlet confirms the attachment of the methyl group to the sulfur atom.
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δ 3.75 (s, 2H): Benzylic protons (Ar-CH₂-S). Despite the ortho-fluorine, the ⁴J_HF coupling is typically negligible (<1 Hz), resulting in a sharp singlet.
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δ 7.00 - 7.35 (m, 4H): Aromatic protons, exhibiting complex multiplet splitting due to both H-H and H-F coupling.
¹³C NMR (100 MHz, CDCl₃):
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δ 15.2: S-CH₃ carbon.
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δ 31.5 (d, ³J_CF ≈ 3.5 Hz): Benzylic carbon, split into a doublet by the ortho-fluorine.
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δ 161.2 (d, ¹J_CF ≈ 246.0 Hz): C2 aromatic carbon directly attached to the fluorine, showing massive one-bond scalar coupling.
IR Spectroscopy:
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~1220 cm⁻¹: Strong C-F stretching vibration.
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~700 cm⁻¹: C-S stretching vibration.
Applications in Drug Discovery
In the context of rational drug design, incorporating a 2-fluorobenzyl methyl sulfide moiety offers two distinct advantages:
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Bioisosterism & Lipophilicity: The thioether acts as a bioisostere for ethers or amines while modulating the LogP (lipophilicity) of the molecule, enhancing membrane permeability.
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Metabolic Shielding: The ortho-fluorine atom provides steric and electronic shielding to the aromatic ring, significantly reducing the rate of oxidative metabolism by hepatic enzymes compared to an unfluorinated benzyl group. Alternatively, starting from 2-fluorobenzyl mercaptan (CAS 72364-46-6) allows for diverse S-alkylation strategies to build complex libraries[6].
References
- 2-Fluorobenzyl methyl sulfide 155853-27-3 Source: AK Scientific URL
- Trichloroacetonitrile-Mediated Oxidation of Sulfides and Benzylic C–H Bonds via Photoexcited Radical Reactions under Clean Conditions Source: Organic Letters - ACS Publications URL
- Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow Source: Semantic Scholar URL
- PockeMO-catalyzed sulfoxidation of benzyl methyl sulfide Source: ResearchGate URL
- 2-Fluorobenzyl mercaptan | CAS 72364-46-6 Source: Santa Cruz Biotechnology URL
Sources
- 1. 155853-27-3 2-Fluorobenzyl methyl sulfide AKSci 9352CZ [aksci.com]
- 2. 2-FLUOROBENZYL METHYL SULFIDE CAS#: 155853-27-3 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Fluorobenzyl mercaptan | CAS 72364-46-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
